2-chloro-4-(3-fluorophenyl)pyrimidine
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Overview
Description
2-chloro-4-(3-fluorophenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and a fluorophenyl group at the 4-position. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(3-fluorophenyl)pyrimidine typically involves the reaction of 3-fluoroaniline with 2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(3-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles.
Suzuki-Miyaura coupling: This reaction involves the coupling of the pyrimidine with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura coupling: Typical reagents include boronic acids, palladium acetate, and a base such as potassium carbonate.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Suzuki-Miyaura coupling: Products include biaryl compounds and other complex molecules.
Scientific Research Applications
2-chloro-4-(3-fluorophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-4-(3-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(trifluoromethyl)pyrimidine
- 2-chloro-4-(4-fluorophenyl)pyrimidine
- 2,4-dichloro-5-fluoropyrimidine
Uniqueness
2-chloro-4-(3-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
85979-58-4 |
---|---|
Molecular Formula |
C10H6ClFN2 |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
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